molecular formula C7H13ClN2O3 B2618458 3-(2-Chloroacetyl)-1-(1-methoxypropan-2-yl)urea CAS No. 1094363-52-6

3-(2-Chloroacetyl)-1-(1-methoxypropan-2-yl)urea

Cat. No.: B2618458
CAS No.: 1094363-52-6
M. Wt: 208.64
InChI Key: XXZWMRISCOUUMK-UHFFFAOYSA-N
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Description

3-(2-Chloroacetyl)-1-(1-methoxypropan-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of the chloroacetyl and methoxypropan-2-yl groups in its structure suggests potential reactivity and functional versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroacetyl)-1-(1-methoxypropan-2-yl)urea typically involves the reaction of 2-chloroacetyl chloride with 1-(1-methoxypropan-2-yl)urea. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloroacetyl)-1-(1-methoxypropan-2-yl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

    Oxidation and Reduction: Depending on the reagents and conditions, the compound can undergo oxidation or reduction reactions, leading to different functional groups.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a corresponding amide derivative.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds or as a biochemical probe.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 3-(2-Chloroacetyl)-1-(1-methoxypropan-2-yl)urea would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloroacetyl group may act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloroacetyl)-1-(1-methoxyethyl)urea
  • 3-(2-Chloroacetyl)-1-(1-methoxypropyl)urea
  • 3-(2-Chloroacetyl)-1-(1-methoxybutyl)urea

Comparison

Compared to these similar compounds, 3-(2-Chloroacetyl)-1-(1-methoxypropan-2-yl)urea may exhibit unique reactivity and properties due to the specific arrangement of its functional groups. The presence of the methoxypropan-2-yl group could influence its solubility, stability, and interaction with other molecules.

Properties

IUPAC Name

2-chloro-N-(1-methoxypropan-2-ylcarbamoyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClN2O3/c1-5(4-13-2)9-7(12)10-6(11)3-8/h5H,3-4H2,1-2H3,(H2,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZWMRISCOUUMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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